

Early Research on 2'-Modified-4'-Thionucleosides: A Technical Guide

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluoro-4'-thiouridine

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Introduction

The quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of medicinal chemistry. Nucleoside analogs, in particular, have emerged as a highly successful class of drugs, primarily in the fields of virology and oncology.^[1] The core principle behind their therapeutic effect lies in their ability to mimic natural nucleosides, thereby interfering with the replication of viral genetic material or the proliferation of cancer cells.^[1] A significant advancement in this area has been the chemical modification of the furanose ring of nucleosides. One such modification, the isosteric replacement of the 4'-oxygen with a sulfur atom to yield 4'-thionucleosides, has garnered considerable attention. This alteration has been shown to confer resistance to degradation by nucleoside phosphorylases, a common mechanism of inactivation for many nucleoside drugs.^[1]

Early research into 2'-modified-4'-thionucleosides has unveiled a promising class of compounds with potent antiviral and anticancer activities. These modifications at the 2'-position of the 4'-thioribose scaffold have been instrumental in fine-tuning the biological activity, selectivity, and pharmacokinetic properties of these analogs. This technical guide provides an in-depth overview of the foundational research on 2'-modified-4'-thionucleosides, focusing on their synthesis, biological evaluation, and mechanisms of action.

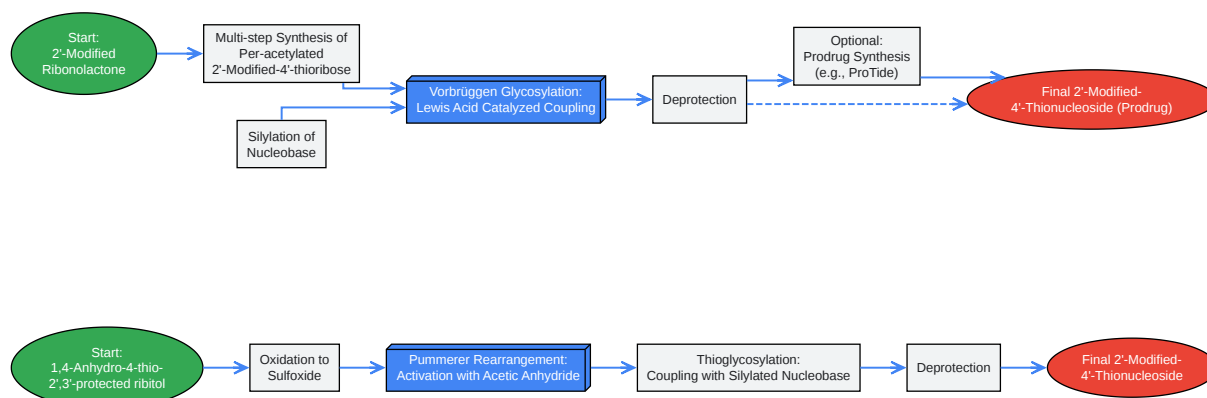
Core Synthetic Methodologies

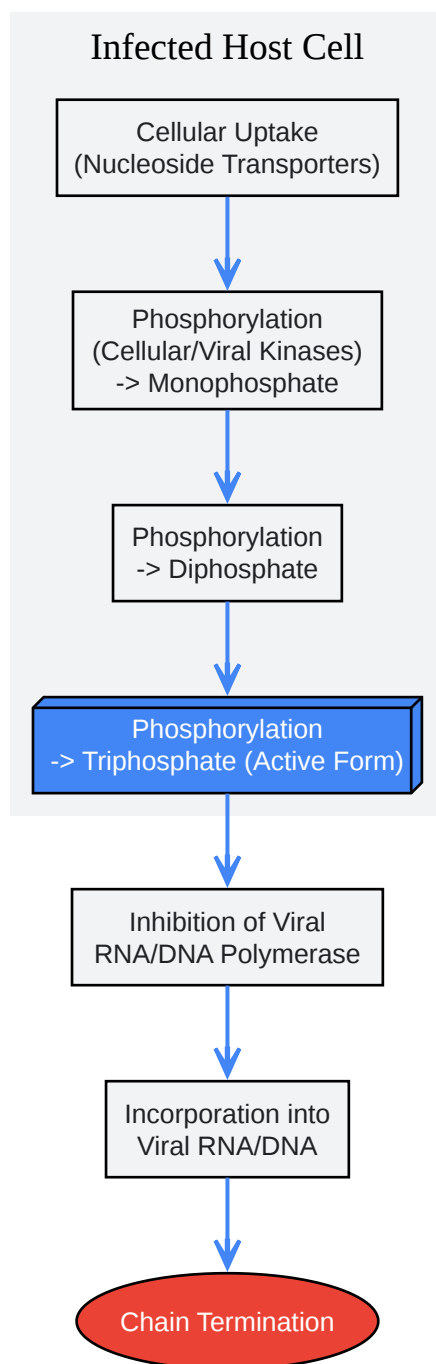
The synthesis of 2'-modified-4'-thionucleosides has been a focal point of early research, with several key strategies being developed to construct these complex molecules. The primary challenge lies in the stereoselective formation of the glycosidic bond between the modified thiosugar and the nucleobase. Two predominant methods have been extensively utilized: the Vorbrüggen glycosylation and the Pummerer rearrangement-mediated thioglycosylation.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides, prized for its stereoselectivity and applicability to a broad range of nucleobases and sugar moieties.[2] The reaction typically involves the coupling of a per-silylated nucleobase with an activated sugar derivative, such as a per-acetylated sugar, in the presence of a Lewis acid catalyst.

A general workflow for the synthesis of 2'-modified-4'-thionucleosides via Vorbrüggen glycosylation is depicted below.





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- 2. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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